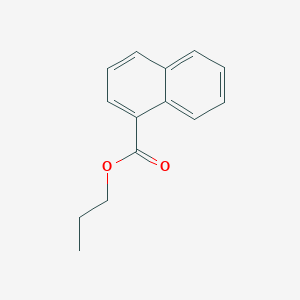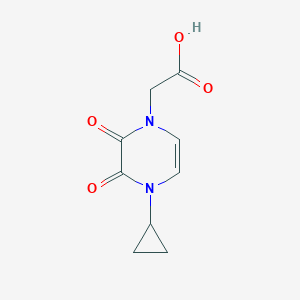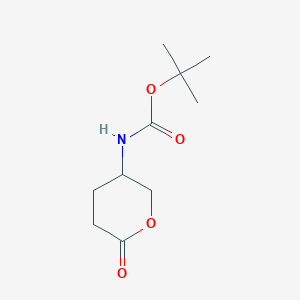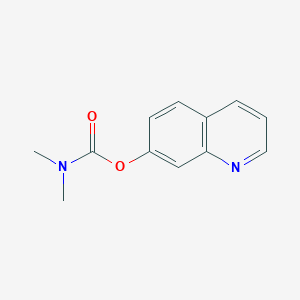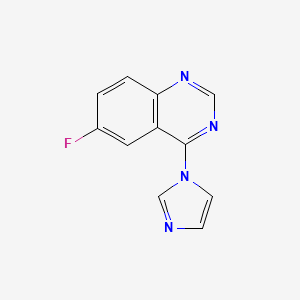
4-Methoxynaphthalene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃ It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions, and a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalene-1,3-dicarbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 4-methoxynaphthalene using Vilsmeier-Haack reaction, which employs a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxynaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Methoxynaphthalene-1,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalene-1,3-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalaldehyde: Benzene-1,2-dicarbaldehyde, another aromatic dialdehyde with similar reactivity but different substitution pattern.
1,3-Naphthalenedicarboxaldehyde: A naphthalene derivative with aldehyde groups at the 1 and 3 positions but lacking the methoxy group.
Uniqueness
4-Methoxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other naphthalene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
668465-58-5 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methoxynaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C13H10O3/c1-16-13-10(8-15)6-9(7-14)11-4-2-3-5-12(11)13/h2-8H,1H3 |
InChI Key |
JRXOPKHIMKLYJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



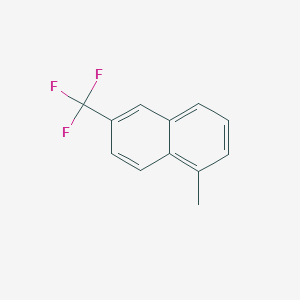
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
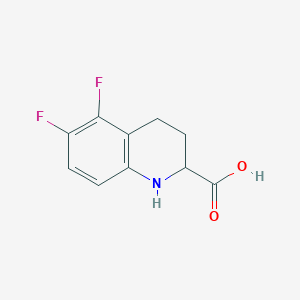
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
